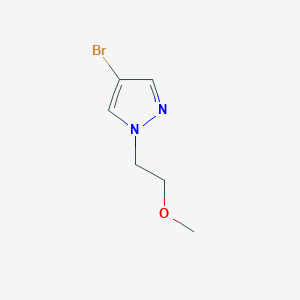

2-(4-溴-3-甲基苯基)异噻唑烷-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" is a chemical that appears to be related to various sulfur-nitrogen heterocycles and their derivatives. These types of compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss reactions and mechanisms involving similar sulfur-nitrogen heterocycles, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of sulfur-nitrogen heterocycles can involve various starting materials and reagents. For instance, the reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide, as investigated in one study, suggests a nucleophilic addition-elimination reaction mechanism with a 1,5-sigmatropic hydrogen shift . This type of reaction could potentially be applied to synthesize the compound of interest, given the structural similarities.

Molecular Structure Analysis

The molecular structure of sulfur-nitrogen heterocycles can be complex, with the potential for various rearrangements and transformations. For example, the study on the cycloaddition-elimination reaction of thiatriazoline with isothiocyanate shows multiple rearrangements, leading to the formation of different ring structures . This indicates that the molecular structure of "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" could also exhibit such complexity and reactivity.

Chemical Reactions Analysis

Chemical reactions involving sulfur-nitrogen heterocycles can lead to diverse products. The reaction of methyl(bismethylthio)sulphonium salts with acylaminopropynes results in the formation of methylenedihydro-oxazoles, showcasing the reactivity of these compounds with halogens and their ability to undergo cyclization . Similarly, the reaction of 4-aryl-1,2,4-triazolidine-3,5-dithiones with electrophilic reagents in an alkaline medium leads to the formation of bis(sulfides) . These reactions provide a basis for understanding the types of chemical transformations that "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" might undergo.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide," they do provide information on related compounds. The reactivity with electrophilic reagents, the ability to undergo ring transformations, and the involvement in nucleophilic addition-elimination reactions suggest that the compound may have similar properties, such as sensitivity to reaction conditions and potential for forming various derivatives .

科学研究应用

抗炎和抗关节炎应用

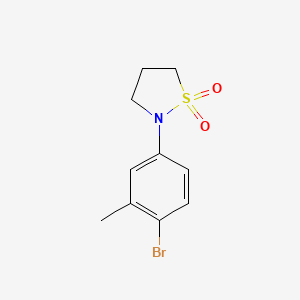

类似于2-(4-溴-3-甲基苯基)异噻唑烷-1,1-二氧化物的化合物在新型抗关节炎药物的开发中具有重要的应用领域。研究表明,与其结构相似的1,2-异噻唑烷-1,1-二氧化物(γ-磺胺)衍生物具有强大的抑制环氧化酶-2(COX-2)和5-脂氧合酶(5-LO)以及体外白细胞介素-1(IL-1)产生的作用。这些化合物在各种动物关节炎模型中表现出疗效,而不引起溃疡活性。这一类化合物中的一种特定化合物,S-2474,被认为是一种有前途的抗关节炎药物候选药正在进行临床试验(Inagaki et al., 2000; Inagaki, 2003)。

有机合成和化学反应

异噻唑烷-1,1-二氧化物在有机合成中的多功能性已通过各种研究得到探索。例如,对甲硫醇酸盐和4-溴-3-甲基氨基异噻唑烷-1,1-二氧化物之间的亲核反应的计算研究提供了关于反应机制的见解,提出了一种不寻常的亲核加成-消除机制(Contini et al., 2005)。此外,通过使用异噻唑烷二氧化物衍生物进行分子内Diels-Alder反应合成环状磺酰胺进一步展示了这些化合物在创造具有潜在生物活性的新型环状结构方面的化学效用(Greig et al., 2001)。

抗抑郁活性

另一个显著的应用领域是合成和评估衍生物的抗抑郁活性。与2-(4-溴-3-甲基苯基)异噻唑烷-1,1-二氧化物相关的化合物,如3-取代硫代环戊烷-1,1-二氧化物,已被合成并用于抗抑郁性能测试。一个特定的化合物在动物模型中表现出显著的抗抑郁效果,与参考药物地匹拉明相当,具有令人满意的药代动力学特性和低毒性风险(Klen et al., 2016; Klen et al., 2017)。

安全和危害

属性

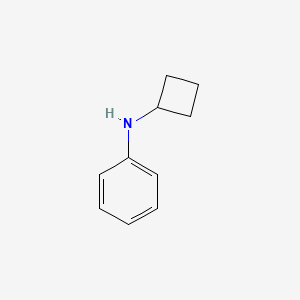

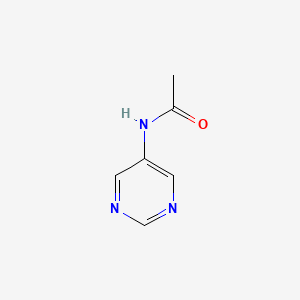

IUPAC Name |

2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJDZMGIZMQYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640822 |

Source

|

| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide | |

CAS RN |

1016860-62-0 |

Source

|

| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)

![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1290764.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)